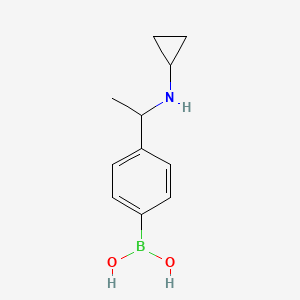
(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid
説明
“(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid” is a boronic acid derivative. It has a molecular formula of C11H16BNO2 and an average mass of 205.061 Da .
Synthesis Analysis
The synthesis of boronic acids often involves the use of organometallic compounds such as phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .
Molecular Structure Analysis
The molecular structure of “(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group and a cyclopropylaminoethyl group .
Chemical Reactions Analysis
Boronic acids, including “(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid”, are often used in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
科学的研究の応用
Multifunctional Compounds Synthesis
Organic phosphonic acids and their esters are significant due to their applications across medicine, agriculture, and industrial chemistry. Boronic acids serve as versatile synthetic intermediates and building blocks in sensing, protein manipulation, therapeutics, biological labeling, and separation. Introducing an aminophosphonic acid group into a boronic acid framework opens new avenues for application, exemplified by the synthesis of derivatives with a central C-H group attached to 4-boronophenyl, diethoxyphosphoryl, and amine substituents. These compounds exhibit potential in structural studies due to their multifunctional nature (Zhang et al., 2017).
S-arylation of Thiols
The CuSO4-catalyzed S-arylation of thiols with aryl and heteroaryl boronic acids at room temperature represents an efficient catalytic system. This process tolerates a wide variety of thiols and arylboronic acids, using only 5 mol% of CuSO4 as the catalyst. Such a system, employing environmentally friendly solvents and oxidants, underscores the role of boronic acids in facilitating versatile chemical reactions (Xu et al., 2012).
Carbohydrate-binding Boronic Acids
A new class of carbohydrate-binding boronic acids has been described, showcasing ortho-hydroxymethyl phenylboronic acid's superiority over established analogues for soluble and effective complexation of model glycopyranosides under physiologically relevant conditions. Such boronic acid units are instrumental in designing oligomeric receptors and sensors for selective recognition of cell-surface glycoconjugates, revealing significant implications for biological research and therapeutic applications (Dowlut & Hall, 2006).
Optical Modulation with Phenyl Boronic Acids
Phenyl boronic acids (PBA) attached to polyethylene glycol-wrapped single-walled carbon nanotubes (SWNT) have been investigated for their optical modulation capabilities in response to saccharide binding. This study explores the relationship between SWNT photoluminescence quantum yield and the molecular structure of boronic acid, demonstrating the potential for saccharide recognition using near-infrared photoluminescence, highlighting a novel approach for the development of biosensors (Mu et al., 2012).
Polymerization-resistant Synthesis
The synthesis of methacrylamido phenylboronic acids, essential for creating functional polymers, showcases a polymerization-resistant approach. This innovation enables the production of boronic acid-containing methacrylamido monomers, facilitating their incorporation into polymers, thus advancing material science and engineering applications (D'Hooge et al., 2008).
作用機序
Safety and Hazards
特性
IUPAC Name |
[4-[1-(cyclopropylamino)ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c1-8(13-11-6-7-11)9-2-4-10(5-3-9)12(14)15/h2-5,8,11,13-15H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHGYTUGGXWLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)NC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601211626 | |
| Record name | Boronic acid, B-[4-[1-(cyclopropylamino)ethyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601211626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid | |
CAS RN |
1704073-37-9 | |
| Record name | Boronic acid, B-[4-[1-(cyclopropylamino)ethyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-[1-(cyclopropylamino)ethyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601211626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1434123.png)
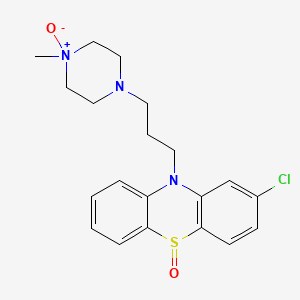
![Dimethyl 1,1'-[oxydi(methylene)]bis(1H-pyrazole-3-carboxylate)](/img/structure/B1434125.png)
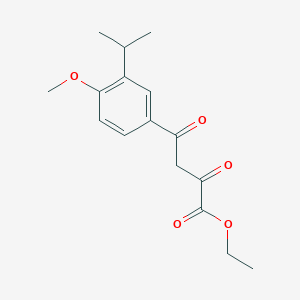
![2-[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B1434127.png)
![1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434128.png)
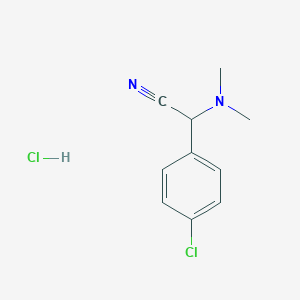
![1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1434134.png)
![Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate](/img/structure/B1434135.png)
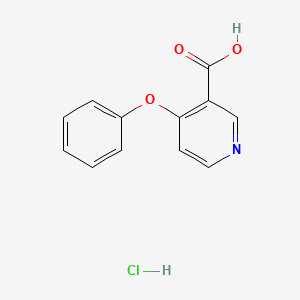
![methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1434138.png)
![endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B1434139.png)
![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434141.png)
![[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1434145.png)